molecular formula C10H12F2N2O2 B15067121 Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate

Cat. No.: B15067121
M. Wt: 230.21 g/mol
InChI Key: CRCROIYFZXJPTB-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a methylamino group attached to the nicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of difluoromethylating agents and appropriate solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinates .

Scientific Research Applications

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and interaction with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate is unique due to the presence of both the difluoromethyl and methylamino groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C10H12F2N2O2

Molecular Weight

230.21 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-5-(methylamino)pyridine-3-carboxylate

InChI

InChI=1S/C10H12F2N2O2/c1-3-16-10(15)7-4-6(13-2)5-14-8(7)9(11)12/h4-5,9,13H,3H2,1-2H3

InChI Key

CRCROIYFZXJPTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)NC)C(F)F

Origin of Product

United States

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